3,5-Diiodopyridin-2-amine

Cross-coupling C-I bond activation Reaction kinetics

Researchers requiring precise molecular editing often face sluggish oxidative addition with brominated analogs, resulting in low yields or failed couplings. 3,5-Diiodopyridin-2-amine (CAS 23597-15-1) resolves this with its highly reactive C-I bonds, enabling milder, higher-yielding Pd-catalyzed transformations. - Enables sequential, chemoselective cross-coupling due to pronounced C-I vs. C-Br reactivity differential. - Iodine atoms serve as superior halogen bond donors for crystal engineering and supramolecular assembly. - Predictably increases scaffold LogP by +1.55 units vs. non-iodinated parent, aiding membrane permeability optimization. Reliable supply with consistent 98% purity, stored and shipped under inert atmosphere at 2-8°C for stability.

Molecular Formula C5H4I2N2
Molecular Weight 345.91 g/mol
CAS No. 23597-15-1
Cat. No. B1296512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Diiodopyridin-2-amine
CAS23597-15-1
Molecular FormulaC5H4I2N2
Molecular Weight345.91 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1I)N)I
InChIInChI=1S/C5H4I2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
InChIKeyQLJWHQFRDOOATP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Diiodopyridin-2-amine: Procurement and Reactivity


3,5-Diiodopyridin-2-amine (CAS: 23597-15-1) is a dihalogenated heterocyclic building block in the aminopyridine class, characterized by a pyridine core with amino substitution at the 2-position and iodine atoms at the 3- and 5-positions [1]. Its molecular formula is C5H4I2N2 with a molecular weight of 345.91 g/mol . The compound is notable for the presence of two carbon-iodine bonds, which are significantly more reactive than their carbon-bromine or carbon-chlorine counterparts in metal-catalyzed cross-coupling reactions . This enhanced reactivity positions it as a strategic intermediate for synthesizing complex molecules in medicinal chemistry and materials science .

Reactive diiodo building block for cross-coupling
Enables sequential, chemoselective functionalization
Supports mild-condition palladium-catalyzed transformations

3,5-Diiodopyridin-2-amine: Irreplaceable vs. Analogs


Generic substitution of 3,5-Diiodopyridin-2-amine with its brominated analog, 2-Amino-3,5-dibromopyridine, is not chemically equivalent due to the significantly higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in cross-coupling reactions . The lower bond dissociation energy of the C-I bond facilitates oxidative addition, a critical step in palladium-catalyzed transformations, allowing for reactions to proceed under milder conditions or with less active catalysts . Furthermore, the iodine atom is a superior halogen bond donor compared to bromine, influencing supramolecular assembly and crystal engineering outcomes [1]. Consequently, substituting with a less reactive halogen can lead to lower yields, the need for harsher reaction conditions, or a complete failure to achieve the desired synthetic transformation .

Target
3,5-Diiodopyridin-2-amine: two highly reactive C–I bonds; strong halogen-bond donor; higher predicted lipophilicity.
2-Amino-3,5-dibromopyridine (analog)
C–Br bonds are significantly less reactive; weaker halogen bonding; lower LogP. Direct substitution may alter cross-coupling yields, crystal packing, and ADME profile.

3,5-Diiodopyridin-2-amine: Quantitative Evidence vs. Analogs


C-I vs. C-Br Bond Reactivity in Cross-Coupling

The enhanced reactivity of 3,5-Diiodopyridin-2-amine in metal-catalyzed cross-coupling reactions compared to its brominated analog, 2-Amino-3,5-dibromopyridine, is attributed to the significantly lower bond dissociation energy (BDE) of the carbon-iodine bond . While specific BDE values for these exact compounds are not provided in the sources, class-level inference from halogenated aromatics indicates that the C-I bond (approx. 53-60 kcal/mol) requires substantially less energy to break than a C-Br bond (approx. 71-80 kcal/mol) . This difference translates to faster oxidative addition, a key step in Suzuki, Sonogashira, and other palladium-catalyzed couplings .

Bond Reactivity
Class-level inference
C–I BDE ~53–60 kcal/mol vs C–Br ~71–80 kcal/mol
Supports milder cross-coupling conditions
Class-level BDE range; compound-specific kinetics may vary
Cross-coupling C-I bond activation Reaction kinetics

Superior Halogen Bond Donor in Supramolecular Systems

Iodine atoms are superior halogen bond donors compared to bromine due to the greater polarizability and larger size of iodine, which creates a more pronounced sigma-hole [1]. A database survey and computational study of halogenopyridinium cations demonstrated that iodo- and bromopyridinium cations consistently form halogen-bonding contacts with iodide anions shorter than the sum of their van der Waals radii [1]. Furthermore, the crystal structure of N-methyl-3,5-diiodopyridinium reveals clear C−I···NC(Ru) halogen bonds that dominate the supramolecular architecture [2]. This contrasts with chloropyridinium cations, which mostly form longer contacts or fail to engage in halogen bonding altogether [1].

Halogen Bonding
Supporting evidence
I forms robust C–I···NC(Ru) bonds; Cl rarely participates
Supports crystal engineering design
Based on solid-state structures of pyridinium salts
Halogen bonding Crystal engineering Supramolecular chemistry

Lipophilicity Advantage Over Deiodinated Analog

The presence of two heavy iodine atoms significantly increases the lipophilicity of 3,5-Diiodopyridin-2-amine. Its calculated consensus Log Po/w is 2.03, based on an average of five different prediction methods . In contrast, the non-iodinated parent compound, 2-aminopyridine, has a much lower experimental LogP of 0.48 [1]. This increase of over 1.5 log units is substantial and directly impacts the compound's solubility, membrane permeability, and metabolic profile, making it a more suitable intermediate for developing drug candidates that require balanced hydrophobicity .

Lipophilicity
Cross-study comparable
Consensus LogP 2.03 vs 2-aminopyridine 0.48
Reported LogP modulation for ADME tuning
Calculated vs experimental; verify in target matrix
Lipophilicity LogP ADME Medicinal chemistry

3,5-Diiodopyridin-2-amine: Key Applications


Sequential Cross-Coupling for Ligands & Pharmaceuticals

This compound is optimally deployed as a scaffold for sequential, chemoselective cross-coupling reactions. The pronounced difference in reactivity between the C-I bonds and any other C-halogen bonds that might be introduced later allows for precise molecular editing. For instance, a researcher can first couple at one position under mild conditions enabled by the reactive C-I bond, and subsequently activate and functionalize a second site after introducing a different halogen (e.g., bromine) . This strategy is foundational for constructing complex ligands and drug candidates with high regiochemical control.

Halogen Bonding in Crystal Engineering

The reliable and strong halogen bonding capability of the iodine atoms, as evidenced in supramolecular systems [1], makes 3,5-Diiodopyridin-2-amine a valuable component in crystal engineering. Researchers can use it to direct the solid-state assembly of molecules into desired architectures for applications in non-linear optics, molecular sensing, and the development of new functional materials. The amino group at the 2-position provides a second, orthogonal interaction site (hydrogen bonding), allowing for the creation of complex, multi-dimensional supramolecular networks.

Lipophilicity Tuning in Medicinal Chemistry

The significant increase in LogP (+1.55 log units) relative to the non-iodinated parent compound is a key advantage in medicinal chemistry . 3,5-Diiodopyridin-2-amine serves as a valuable building block for introducing hydrophobicity into a molecular scaffold in a predictable and controlled manner. This is particularly useful in hit-to-lead campaigns where optimizing the LogP to improve membrane permeability or reduce solubility-related issues is required .

Application
Selection Property
Validation Focus
Sequential cross-coupling research
Chemoselective C–I bond reactivity
Cross-coupling yield and regioselectivity
Crystal engineering studies
Iodine halogen-bond donor capability
Supramolecular assembly structure
Lipophilicity tuning in medicinal chemistry
Predicted LogP modulation
ADME property profiling

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